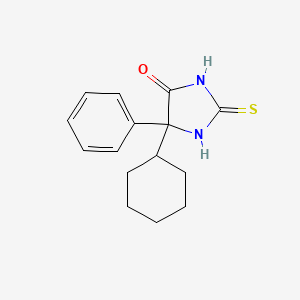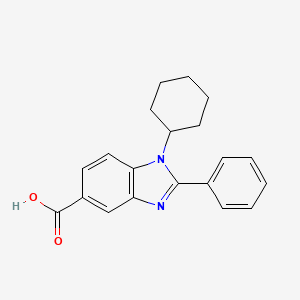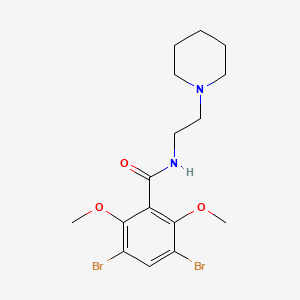![molecular formula C6H11NO B12930242 7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
7-Azabicyclo[2.2.1]heptan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structureThe structure of 7-Azabicyclo[2.2.1]heptan-2-ol consists of a seven-membered ring with a nitrogen atom and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 7-Azabicyclo[2.2.1]heptan-2-ol involves the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide. This reaction typically yields the exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions: 7-Azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in electrochemical oxidation reactions, where it acts as an organoelectrocatalyst . Additionally, it can undergo electrophilic chalcogenation reactions, such as sulfenylation and selenenylation, to form 1,2-addition products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for aminoacyloxylation reactions and various electrophilic reagents for chalcogenation reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include oxygenated 2-azabicyclo[2.2.1]heptanes and various 1,2-addition products resulting from electrophilic chalcogenation reactions .
科学研究应用
7-Azabicyclo[2.2.1]heptan-2-ol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an organoelectrocatalyst for electrochemical sensors, such as glucose sensors . Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic chemistry.
In biology and medicine, this compound is studied for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development and other biomedical applications. Additionally, its derivatives are explored for their biological activity and potential as enzyme inhibitors .
作用机制
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ol involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom and hydroxyl group within the molecule allow it to act as a nucleophile or electrophile, depending on the reaction conditions. In electrochemical applications, it undergoes oxidation and comproportionation reactions, generating oxoammonium ions that facilitate further chemical transformations .
相似化合物的比较
7-Azabicyclo[2.2.1]heptan-2-ol can be compared to other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2,7-diazabicyclo[2.2.1]heptane. While 7-oxabicyclo[2.2.1]heptane features an oxygen atom in its structure, 2,7-diazabicyclo[2.2.1]heptane contains two nitrogen atoms . The presence of different heteroatoms in these compounds results in variations in their chemical reactivity and potential applications. This compound is unique due to its specific combination of a nitrogen atom and a hydroxyl group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZJFFHSLIVHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
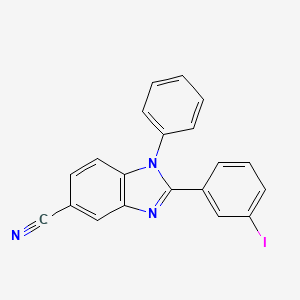

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
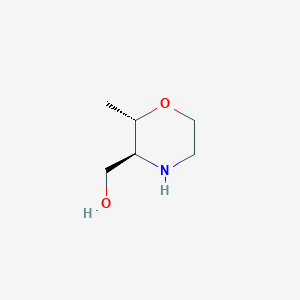
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

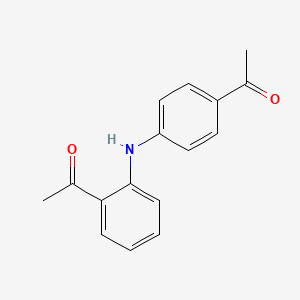
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
